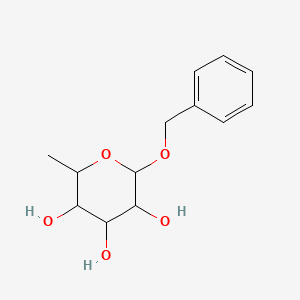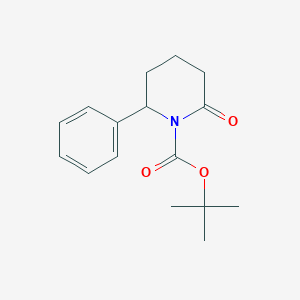
a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is a derivative of glucose, modified with acetyl and triphenylmethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Bond: Methylation of the anomeric hydroxyl group to form the glycoside.
Introduction of Triphenylmethyl Group: The triphenylmethyl group is introduced at the 6-O position using triphenylmethyl chloride in the presence of a base.
Deprotection: Removal of the acetyl protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The triphenylmethyl group can be substituted under specific conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate involves its interaction with specific molecular targets. The acetyl and triphenylmethyl groups can influence the compound’s binding affinity and specificity for these targets. The glycosidic bond plays a crucial role in its biological activity, affecting how it is recognized and processed by enzymes.
類似化合物との比較
Similar Compounds
a-D-Glucopyranoside, methyl 6-O-(benzyl)-, 2,3-diacetate: Similar structure but with a benzyl group instead of a triphenylmethyl group.
a-D-Glucopyranoside, methyl 6-O-(tert-butyl)-, 2,3-diacetate: Contains a tert-butyl group instead of a triphenylmethyl group.
Uniqueness
a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate is unique due to the presence of the bulky triphenylmethyl group, which can significantly affect its chemical and biological properties. This makes it a valuable compound for studying steric effects and molecular interactions.
特性
分子式 |
C30H32O8 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
[3-acetyloxy-5-hydroxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C30H32O8/c1-20(31)36-27-26(33)25(38-29(34-3)28(27)37-21(2)32)19-35-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-29,33H,19H2,1-3H3 |
InChIキー |
YIPCTKCPIQXJBP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)





![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)




![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)


